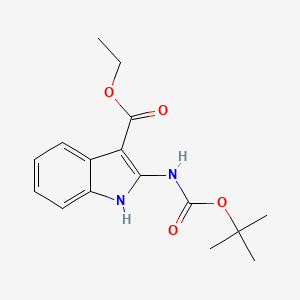![molecular formula C7H4Cl2N2 B1393364 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine CAS No. 1142192-58-2](/img/structure/B1393364.png)
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4Cl2N2 . It has an average mass of 187.026 Da and a monoisotopic mass of 185.975159 Da .
Molecular Structure Analysis
The molecular structure of this compound includes two chlorine atoms, two nitrogen atoms, and a pyrrolopyridine core . The compound has a density of 1.6±0.1 g/cm3, a boiling point of 309.3±37.0 °C at 760 mmHg, and a flash point of 169.8±12.1 °C .Physical And Chemical Properties Analysis
This compound has a molar refractivity of 46.4±0.3 cm3, a polar surface area of 29 Å2, and a polarizability of 18.4±0.5 10-24 cm3 . It has a surface tension of 64.0±3.0 dyne/cm and a molar volume of 119.0±3.0 cm3 . The compound has an ACD/LogP of 3.48 and an ACD/LogD (pH 7.4) of 3.06 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Building Blocks for Derivatives : 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in the synthesis of various derivatives. For instance, it facilitates the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Electrochemical and Self-Assembly Properties : Studies on nitrogen-embedded small molecules synthesized from this compound derivatives show significant electrochemical properties and self-assembly behavior. These properties are crucial for their application in semiconducting materials (Zhou et al., 2019).
Palladium-Catalyzed Synthesis : A palladium-catalyzed cyanation/reduction sequence using this compound has been developed, showcasing its utility in more complex chemical syntheses (Wang et al., 2006).
Material Science and Electronics
Semiconducting Materials : The compound's derivatives have been studied for their carrier transport properties, making them potential candidates for use in electronic devices, particularly as n-channel semiconductors (Zhou et al., 2019).
Organic Synthesis and Crystallography : The electronic structure and topological features of this compound derivatives have been studied using X-ray crystallography and DFT methods. These studies are vital for understanding the molecule's stability and reactivity (Hazra et al., 2012).
Pharmacology and Biochemistry
- Biologically Active Scaffolds : Derivatives of this compound have been explored for their potential biological activity. Although not directly focusing on drug use or dosage, the synthesis of these compounds could lead to applications in pharmacology (Sroor, 2019).
Mécanisme D'action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular activity . More research is required to elucidate the specific interactions of this compound with its targets.
Analyse Biochimique
Biochemical Properties
4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis by affecting key signaling pathways such as the PI3K/Akt pathway . Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. One of the primary mechanisms involves the inhibition of enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on cellular processes and gene expression . Additionally, this compound can modulate transcription factors, influencing the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to changes in energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways .
Propriétés
IUPAC Name |
4,5-dichloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZDOZRYOFSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674066 | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-58-2 | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]butanoic acid](/img/structure/B1393282.png)
![Benzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B1393284.png)


![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B1393288.png)





![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)


